Comparative Physicochemical Properties: Target Compound vs. 2,4,5-Trichloroacetophenone
The α-chloro substitution in 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone results in a higher molecular weight and a more hydrophobic character compared to its non-chlorinated analog, 2,4,5-trichloroacetophenone. This is reflected in the higher predicted XLogP3-AA value of 4.1 [1] compared to an estimated value of approximately 3.4 for 2,4,5-trichloroacetophenone [2]. This difference influences solubility, formulation compatibility, and chromatographic behavior.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 257.9 g/mol; XLogP3-AA: 4.1 |
| Comparator Or Baseline | 2,4,5-Trichloroacetophenone: Molecular Weight: 223.5 g/mol; Estimated logP: ~3.4 |
| Quantified Difference | Molecular weight increase of 34.4 g/mol; XLogP3-AA increase of approximately 0.7 units |
| Conditions | Computed properties from PubChem and estimated based on analogous compounds. |
Why This Matters
These physical property differences are critical for HPLC method development, solubility in various solvents, and predicting compound behavior in biological systems, preventing costly procurement of a substitute with incompatible properties.
- [1] PubChem. (2026). 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. PubChem Compound Summary for CID 193327. View Source
- [2] PubChem. (2026). 2,4,5-Trichloroacetophenone. PubChem Compound Summary for CID 19237. View Source
